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Abstract
(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral synthetic intermediate of significant interest

in pharmaceutical development. Its stereodefined structure, featuring both an amino and a

hydroxyl functional group on a cyclopentyl scaffold, makes it a valuable building block for the

synthesis of complex, biologically active molecules. This document provides a comprehensive

overview of the known physical and chemical properties of (1S,3S)-3-Aminomethyl-
cyclopentanol, details on experimental methodologies for its characterization, and a

discussion of its role as a synthetic intermediate.

Chemical Identity and Structure
IUPAC Name: ((1S,3S)-3-hydroxycyclopentyl)methanamine

Stereoisomer: (1S,3S)

Molecular Formula: C6H13NO[1][2]

Molecular Weight: 115.17 g/mol [1][2]
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CAS Number: 1007306-62-8[1]

Physical and Chemical Properties
A summary of the available physical and chemical data for (1S,3S)-3-Aminomethyl-
cyclopentanol and its related isomers is presented below. It is important to note that much of

the publicly available data consists of predicted values, with experimentally determined values

being scarce.

Property Value / Description Source

Appearance
Likely an oil or low-melting

solid.
[3]

Boiling Point
197.3 ± 13.0 °C at 760 mmHg

(Predicted for (1S,3S) isomer).
[3]

Density
1.042 ± 0.06 g/cm³ (Predicted

for (1R,3S) isomer).
[4][5]

pKa (Predicted)
15.17 ± 0.40 (Predicted for

(1R,3S) isomer).
[5]

LogP (Predicted)

-0.2 (Predicted for the related

((1S,3R)-3-

aminocyclopentyl)methanol).

[3]

Topological Polar Surface Area

(TPSA)

46.2 Å² (Predicted for a related

isomer).
[2][3]

Hydrogen Bond Donor Count 2 [2][3]

Hydrogen Bond Acceptor

Count
2 [2][3]

Rotatable Bond Count 1 [3]

Storage Temperature

Room temperature in

continental US; may vary

elsewhere.

[1]
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Spectroscopic Properties
While specific spectra for (1S,3S)-3-Aminomethyl-cyclopentanol are not widely published, its

characteristic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region

(approx. 1.0-3.5 ppm) corresponding to the cyclopentyl ring protons. A broad singlet for the

amine (-NH₂) protons and another for the hydroxyl (-OH) proton would also be anticipated,

with chemical shifts dependent on solvent and concentration.[3]

¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the

cyclopentyl ring and the aminomethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption

band in the 3200-3600 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations. C-

H stretching would be observed around 2850-3000 cm⁻¹, and a C-O stretching band would

be expected in the 1000-1200 cm⁻¹ region.[3]

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a

molecular ion peak (M⁺) at m/z = 115. Common fragmentation patterns would likely involve

the loss of water (M-18), ammonia (M-17), or the aminomethyl group.[3]

Experimental Protocols
Detailed experimental protocols for the characterization of this specific molecule are not readily

available in peer-reviewed literature. However, standard analytical chemistry procedures would

be employed.

Determination of Optical Rotation
The optical rotation is a critical parameter for confirming the enantiomeric purity of a chiral

compound.

Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is

passed through the solution, and the angle to which the plane of light is rotated is measured.

The specific rotation is a standardized value calculated from this observed rotation.[6]
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Methodology:

Sample Preparation: A sample of (1S,3S)-3-Aminomethyl-cyclopentanol is accurately

weighed and dissolved in a suitable achiral solvent (e.g., ethanol, water) to a known

concentration (c), typically expressed in g/mL.[6]

Measurement: The solution is transferred to a polarimeter cell of a known path length (l),

measured in decimeters (dm).[6]

Data Acquisition: The observed rotation (α) is measured at a specific temperature (T) and

wavelength (λ), commonly the sodium D-line (589 nm).[6]

Calculation of Specific Rotation [α]: The specific rotation is calculated using the formula:

[α]Tλ = α / (c × l)[6]
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Sample Preparation

Measurement

Weigh Compound

Dissolve in Solvent
(Known Concentration 'c')

Fill Polarimeter Cell
(Known Path Length 'l')

Measure Observed
Rotation (α)

Calculate Specific Rotation
[α] = α / (c × l)
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Chiral Precursor

Stereoselective Reaction
(e.g., Asymmetric Reduction)

Work-up & Extraction

Purification
(e.g., Column Chromatography)

Characterization
(NMR, MS, IR)

(1S,3S)-3-Aminomethyl-cyclopentanol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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